6-Benzothiazolecarboxylic acid, 2-(4-nitrophenyl)-
Description
6-Benzothiazolecarboxylic acid, 2-(4-nitrophenyl)- (CAS: [To be determined]) is a heterocyclic compound featuring a benzothiazole core substituted with a carboxylic acid group at position 6 and a 4-nitrophenyl moiety at position 2. The benzothiazole ring system is known for its electron-deficient aromatic character, while the nitro group (electron-withdrawing) and carboxylic acid (polar, ionizable) impart distinct physicochemical and biological properties.
Properties
CAS No. |
65644-51-1 |
|---|---|
Molecular Formula |
C14H8N2O4S |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C14H8N2O4S/c17-14(18)9-3-6-11-12(7-9)21-13(15-11)8-1-4-10(5-2-8)16(19)20/h1-7H,(H,17,18) |
InChI Key |
HWGHIOJSUIQXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzothiazolecarboxylic acid, 2-(4-nitrophenyl)- typically involves the reaction of 2-aminobenzenethiol with 4-nitrobenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 6-Benzothiazolecarboxylic acid, 2-(4-nitrophenyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated purification systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Condensation Reactions
The carboxylic acid group enables condensation with amines, alcohols, or thiols. A notable method involves nitrobenzene-mediated cyclization with aldehydes (e.g., 4-nitrobenzaldehyde) to form substituted benzothiazoles .
Example Reaction:
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 55% | |
| Reaction Time | 6 hours | |
| Solvent | Nitrobenzene | |
| Key IR Peaks (cm⁻¹) | 1689 (C=O), 1520 (NO₂ asym), 1342 (NO₂ sym) |
Esterification
The carboxylic acid undergoes esterification with alcohols (e.g., benzyl alcohol) under acid catalysis:
Example Reaction:
Key Data:
-
Product confirmed via ¹H NMR : δ 8.84 (d, H7), 8.32 (d, H4) .
-
Ester derivatives are intermediates for further functionalization .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient 4-nitrophenyl group participates in SNAr reactions with nucleophiles (e.g., amines):
Example Reaction:
Key Observations:
-
Reduction of the nitro group to an amine enhances biological activity .
-
Reaction efficiency depends on solvent polarity and temperature .
Cross-Coupling Reactions
The benzothiazole ring facilitates Suzuki-Miyaura coupling with aryl boronic acids:
Example Reaction:
Optimized Conditions:
| Catalyst | Base | Solvent | Yield Range | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 70–85% |
Reduction Reactions
The nitro group is selectively reduced to an amine using catalytic hydrogenation:
Example Reaction:
Key Data:
Decarboxylation
Thermal or acidic conditions induce decarboxylation to form simpler benzothiazoles:
Example Reaction:
Conditions:
Biological Activity Modulation
Reactivity directly impacts pharmacological properties:
Scientific Research Applications
Antimicrobial Activity
Numerous studies have indicated that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. For instance, research has demonstrated that certain benzothiazole derivatives show effectiveness against bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical due to their resistance to conventional antibiotics . The ability of these compounds to inhibit bacterial growth suggests their potential as lead compounds in drug development targeting resistant pathogens.
Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer activities. Compounds similar to 6-benzothiazolecarboxylic acid, 2-(4-nitrophenyl)- have shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported that certain derivatives effectively target breast cancer cell lines, demonstrating cytotoxic effects and potential mechanisms involving apoptosis . The structural characteristics of these compounds may enhance their interaction with biological targets involved in cancer progression.
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of benzothiazole derivatives in treating neurodegenerative diseases. Compounds derived from benzothiazoles have been shown to inhibit enzymes like monoamine oxidase B and butyrylcholinesterase, which are implicated in neurodegeneration . This suggests that 6-benzothiazolecarboxylic acid, 2-(4-nitrophenyl)- could be explored further for developing therapeutic agents aimed at conditions such as Alzheimer's disease.
Fluorescent Materials
The unique electronic properties of benzothiazole derivatives make them suitable candidates for use in fluorescent materials. The incorporation of nitrophenyl groups can enhance the fluorescence characteristics of these compounds, making them useful in imaging applications and as fluorescent probes in biological assays . Such applications are valuable in both research and clinical diagnostics.
Electroluminescent Devices
Benzothiazoles are also being studied for their potential use in electroluminescent devices. Their ability to emit light when an electric current is applied can be harnessed in organic light-emitting diodes (OLEDs), which are integral to modern display technologies .
Reagent in Organic Synthesis
6-Benzothiazolecarboxylic acid, 2-(4-nitrophenyl)- serves as a valuable reagent in organic synthesis. It can be utilized in various reactions such as acylation and cyclization processes. Its ability to act as an electrophile makes it suitable for forming bonds with nucleophiles, facilitating the synthesis of more complex molecules .
Case Studies
Mechanism of Action
The mechanism of action of 6-Benzothiazolecarboxylic acid, 2-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The benzothiazole core enhances aromatic stability compared to thiadiazole or simple benzene derivatives.
2.2 Chemical Reactivity and Stability
- Reactivity with Oxidizing Agents: 4-Nitrophenyl boronic acid undergoes rapid conversion to 4-nitrophenol in the presence of H₂O₂ (rate constant: 0.0586 s⁻¹ at pH ~11) . This suggests that para-nitroaryl boronic acids are prone to oxidative cleavage. By contrast, the benzothiazole derivative’s nitro group is stabilized by the electron-deficient heterocycle, likely reducing its susceptibility to similar oxidative pathways.
pH Sensitivity :
Analysis :
- The 4-nitrophenyl group in thiadiazole derivatives correlates with strong antimicrobial activity, likely due to nitro group-mediated disruption of microbial enzymes .
- The benzothiazole analog’s activity remains speculative; however, the carboxylic acid may enhance bioavailability compared to non-ionizable thiadiazoles.
Biological Activity
6-Benzothiazolecarboxylic acid, 2-(4-nitrophenyl)-, is a compound characterized by a benzothiazole moiety and a nitrophenyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. The following sections explore the biological activity of this compound, supported by various research findings and data.
- Molecular Formula : C₁₄H₈N₂O₄S
- Molecular Weight : 300.29 g/mol
- Structural Features : The compound features a benzothiazole ring fused with a carboxylic acid and a nitrophenyl substituent, contributing to its reactivity and biological activity .
Antibacterial Activity
Numerous studies have highlighted the antibacterial potential of 6-benzothiazolecarboxylic acid derivatives. For instance, research has shown that benzothiazole derivatives exhibit significant inhibition against various bacterial strains. A study conducted on synthesized benzothiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, with some compounds displaying minimal inhibitory concentrations (MIC) as low as 32 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6-Benzothiazolecarboxylic acid, 2-(4-nitrophenyl)- | Staphylococcus aureus | 32 |
| 6-Benzothiazolecarboxylic acid, 2-(4-nitrophenyl)- | Escherichia coli | 64 |
Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity. A recent study evaluated the antifungal effects of various benzothiazole derivatives against common fungal pathogens. The results indicated that several derivatives exhibited significant antifungal activity with EC50 values below 10 µg/mL against species such as Cercospora arachidicola .
| Compound | Fungal Strain | EC50 (µg/mL) |
|---|---|---|
| 6-Benzothiazolecarboxylic acid, 2-(4-nitrophenyl)- | Cercospora arachidicola | <10 |
| 6-Benzothiazolecarboxylic acid, 2-(4-nitrophenyl)- | Rhizoctonia solani | <10 |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has also been investigated. Research indicates that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can effectively reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Case Studies
- Antibacterial Study : A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives for their antibacterial activity. The results showed that modifications at the nitrophenyl group significantly enhanced antibacterial efficacy against E. coli and S. aureus .
- Antifungal Activity Assessment : In another investigation focused on antifungal properties, researchers synthesized novel benzothiazole derivatives and tested them against various fungal strains. The findings revealed that certain compounds exhibited higher efficacy than traditional antifungals like fluconazole .
- Anticancer Mechanism Exploration : A comprehensive study examined the mechanism of action for selected benzothiazole derivatives in cancer cells. Results indicated that these compounds could induce apoptosis via the mitochondrial pathway, suggesting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Benzothiazolecarboxylic acid, 2-(4-nitrophenyl)-, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted benzothiazole precursors and nitrophenyl derivatives. For example, nitro group introduction via electrophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) can be employed. Purification methods such as recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 columns with acetonitrile/water gradients) are critical for isolating high-purity products. Monitoring reaction progress via TLC or in situ FTIR for nitro group confirmation is advised .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural confirmation : Use H and C NMR in deuterated DMSO or CDCl₃ to resolve benzothiazole ring protons and nitro group positions. Compare with spectral databases of analogous compounds (e.g., 4-hydroxybenzoic acid derivatives) .
- Purity assessment : Employ reverse-phase HPLC (e.g., Agilent ZORBAX SB-C18, 5 µm, 4.6 × 250 mm) with UV detection at 254 nm. Validate with mass spectrometry (ESI-MS) for molecular ion confirmation .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow OSHA and institutional guidelines:
- PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Install emergency showers and eyewash stations in the lab .
Advanced Research Questions
Q. How can mechanistic insights into the synthesis of this compound be investigated?
- Methodological Answer : Use kinetic studies (e.g., varying temperature/pH) to identify rate-determining steps. Isotopic labeling (e.g., N in the nitro group) combined with H-N HMBC NMR can track intermediate formation. Computational modeling (DFT) of transition states may elucidate reaction pathways .
Q. What computational approaches are suitable for predicting the compound’s reactivity or biological activity?
- Methodological Answer :
- Reactivity : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electron density on the benzothiazole ring and nitro group. Compare with experimental Hammett constants for substituent effects .
- Biological activity : Molecular docking (AutoDock Vina) against target proteins (e.g., enzymes inhibited by nitroaromatic compounds). Validate with in vitro assays (e.g., IC₅₀ determination in cell lines) .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Reproducibility : Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with alternative techniques like X-ray crystallography (if crystals are obtainable) .
Q. What strategies are recommended for studying the compound’s stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
